molecular formula C7H12ClNO3S B7760471 N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)propanamide

N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)propanamide

Cat. No.: B7760471
M. Wt: 225.69 g/mol
InChI Key: SEZGBYLTSMNHRC-UHFFFAOYSA-N
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Description

N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)propanamide is a chemical compound with the molecular formula C7H12ClNO3S. This compound is characterized by the presence of a chlorinated tetrahydrothiophene ring with a sulfone group and a propanamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)propanamide typically involves the chlorination of tetrahydrothiophene followed by sulfonation and subsequent reaction with propanamide. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields a higher quantity of the compound. The process involves the use of large-scale chlorination and sulfonation equipment, followed by purification steps to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the sulfone group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)propanamide involves its interaction with specific molecular targets. The sulfone group is known to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The exact pathways and targets are still under investigation, but the compound’s unique structure allows it to interact with a variety of biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)propionamide
  • N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)butanamide

Uniqueness

N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)propanamide is unique due to its specific combination of a chlorinated tetrahydrothiophene ring and a propanamide moiety This structure imparts distinct chemical and biological properties that are not observed in closely related compounds

Properties

IUPAC Name

N-(4-chloro-1,1-dioxothiolan-3-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClNO3S/c1-2-7(10)9-6-4-13(11,12)3-5(6)8/h5-6H,2-4H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEZGBYLTSMNHRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1CS(=O)(=O)CC1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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